molecular formula C14H11NO7S B2753623 4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate CAS No. 379729-12-1

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate

Cat. No.: B2753623
CAS No.: 379729-12-1
M. Wt: 337.3
InChI Key: ROAYNTMTCGWMLF-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C14H11NO7S. It is characterized by the presence of a formyl group, a methoxy group, a nitro group, and a sulfonate group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of 4-formyl-2-methoxyphenyl benzene followed by sulfonation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The sulfonation step involves the reaction of the nitrated compound with sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group may participate in redox reactions, generating reactive intermediates that can modulate cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and sulfonate) groups on the benzene ring allows for versatile chemical transformations and interactions .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO7S/c1-21-14-7-10(9-16)5-6-13(14)22-23(19,20)12-4-2-3-11(8-12)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAYNTMTCGWMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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